molecular formula C13H22O6 B14422139 acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol CAS No. 82078-77-1

acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol

Cat. No.: B14422139
CAS No.: 82078-77-1
M. Wt: 274.31 g/mol
InChI Key: XEYCSQCKTCEJPJ-AUCRBCQYSA-N
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Description

Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is a compound that belongs to the class of bicyclic alcohols. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two hydroxyl groups and an acetic acid moiety. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol typically involves the use of starting materials such as bicyclo[3.1.1]hept-3-ene derivatives. One common synthetic route includes the hydroxylation of the bicyclic structure followed by esterification with acetic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted bicyclic compounds. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetic acid moiety allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl groups and an acetic acid moiety allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

82078-77-1

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol

InChI

InChI=1S/C9H14O2.2C2H4O2/c1-8(2)6-3-4-9(10,11)7(8)5-6;2*1-2(3)4/h3-4,6-7,10-11H,5H2,1-2H3;2*1H3,(H,3,4)/t6-,7+;;/m0../s1

InChI Key

XEYCSQCKTCEJPJ-AUCRBCQYSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC1([C@@H]2C[C@H]1C(C=C2)(O)O)C

Canonical SMILES

CC(=O)O.CC(=O)O.CC1(C2CC1C(C=C2)(O)O)C

Origin of Product

United States

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